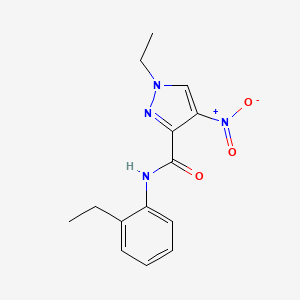
3-allyl-8-chloro-2-methyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-allyl-8-chloro-2-methyl-4-quinolinol” is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
There are different techniques for the synthesis of 2-methylquinoline, a core structure in “3-allyl-8-chloro-2-methyl-4-quinolinol”. For example, the Doebner–von Miller method is one of the well-known classical synthesis protocols .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antiviral and Anticancer Applications
3-allyl-8-chloro-2-methyl-4-quinolinol: is a compound that has garnered attention in medicinal chemistry due to its structural similarity to quinoline derivatives known for their biological activities . Quinoline derivatives have been extensively studied for their antiviral properties, particularly against influenza and Coxsackie viruses . Additionally, these compounds have shown promise in anticancer research, with various quinoline-based molecules being investigated for their efficacy in treating different types of cancer cells .
Agriculture: Pesticide Development
In the agricultural sector, quinoline compounds, including 3-allyl-8-chloro-2-methyl-4-quinolinol , are explored for their potential use as pesticides . The structural features of quinolines allow for the synthesis of various derivatives that can be tailored for specific pest control applications, offering a targeted approach to crop protection.
Industrial Chemistry: Synthesis of Heterocyclic Compounds
The industrial synthesis of heterocyclic compounds often involves quinoline scaffolds due to their versatility and reactivity . 3-allyl-8-chloro-2-methyl-4-quinolinol can serve as a precursor or intermediate in the synthesis of complex organic molecules, contributing to the production of dyes, polymers, and other industrial chemicals.
Environmental Science: Pollutant Degradation
Quinoline derivatives are being researched for their role in environmental science, particularly in the degradation of pollutants . The reactivity of compounds like 3-allyl-8-chloro-2-methyl-4-quinolinol can be harnessed to break down toxic substances in water and soil, aiding in environmental remediation efforts.
Biotechnology: Enzyme Inhibition
In biotechnological research, quinoline derivatives are studied for their ability to inhibit specific enzymes . This property is crucial for the development of new drugs and treatments, as enzyme inhibition can regulate biological pathways involved in disease processes.
Chemistry Research: Organic Synthesis Methodologies
3-allyl-8-chloro-2-methyl-4-quinolinol: is also significant in the field of chemistry research, where it is used to develop new organic synthesis methodologies . Its structure allows for various chemical reactions, providing a platform for chemists to innovate and refine synthetic techniques.
Eigenschaften
IUPAC Name |
8-chloro-2-methyl-3-prop-2-enyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-3-5-9-8(2)15-12-10(13(9)16)6-4-7-11(12)14/h3-4,6-7H,1,5H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKJFHGNLDEIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-methyl-3-(prop-2-en-1-yl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)


![5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5716502.png)
![ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5716516.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5716531.png)

![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716542.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5716550.png)


